molecular formula C12H14Cl2O3 B14341065 2-(3,4-Dichlorophenoxy)hexanoic acid CAS No. 105253-74-5

2-(3,4-Dichlorophenoxy)hexanoic acid

Cat. No.: B14341065
CAS No.: 105253-74-5
M. Wt: 277.14 g/mol
InChI Key: IKHYEVNWKWFDMZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)hexanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a hexanoic acid moiety attached to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 3,4-dichlorophenol with hexanoic acid under specific conditions. One common method includes the esterification of 3,4-dichlorophenol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction, the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of phenoxyacetic acid followed by esterification with hexanoic acid. This process can be optimized to minimize waste and improve yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexanol or hexane derivatives.

    Substitution: Formation of substituted phenoxyhexanoic acids.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in fatty acid metabolism and cell wall synthesis.

    Pathways Involved: It interferes with the biosynthesis of essential fatty acids, leading to disrupted cell membrane integrity and function. This results in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.

    Mecoprop: A phenoxy herbicide with a similar mode of action.

Uniqueness

2-(3,4-Dichlorophenoxy)hexanoic acid is unique due to its specific hexanoic acid moiety, which imparts distinct physicochemical properties and biological activities. Its longer carbon chain compared to other phenoxy acids may result in different absorption, distribution, and metabolic profiles, making it a valuable compound for specific applications.

Properties

CAS No.

105253-74-5

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)hexanoic acid

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-4-11(12(15)16)17-8-5-6-9(13)10(14)7-8/h5-7,11H,2-4H2,1H3,(H,15,16)

InChI Key

IKHYEVNWKWFDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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